Cas no 11052-72-5 (Oligomycin C)

Oligomycin C structure
Oligomycin C structure
Product Name:Oligomycin C
Numero CAS:11052-72-5
MF:C45H74O10
MW:775.06307554245
CID:174211
PubChem ID:76958644
Update Time:2025-04-19

Oligomycin C Proprietà chimiche e fisiche

Nomi e identificatori

    • Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,9,13-trione,22-ethyl-3',4',5',6'-tetrahydro-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-,(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14S,15S,16R,18E,20E,22R,25S,28S,29R)-
    • OLIGOMYCIN C
    • Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,9,13-trione,22-ethyl...
    • Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,9,13-trione,22-ethyl-3',4',5',6'-tetrahydro-7,11,15
    • 12-Deoxyoligomycin A
    • Oligomycin A,12-deoxy
    • Oligomylin C
    • Oligmycin C
    • Oligomycin A, 12-deoxy-
    • OLIGOMYCIN C, STREPTOMYCES DIASTATOCHROMOGENES
    • Q63390540
    • HY-N6783
    • 12-deoxy-oligomycin A
    • (1R,4E,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-3H,9H,13H-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-pyran]-3,9,13-trione
    • OLIGOMYCIN C [MI]
    • CHEBI:7752
    • DTXSID301316788
    • 4F7MA81184
    • UNII-4F7MA81184
    • NSC-717696
    • AKOS040733906
    • CS-0089526
    • NSC 717696
    • EINECS 234-276-0
    • 11052-72-5
    • (-)-Oligomycin C
    • AKOS024418757
    • AC1NQZ9I
    • C11313
    • Ambotz11052-72-5
    • (1R,4S,5E,5'R,6'R,7E,10S,11R,12R,14R,15R,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,15,19-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethyl-spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-tetrahydropyran]-13,17,23-trione
    • MFCD00043231
    • Q27107578
    • SCHEMBL454280
    • AB01209739-01
    • BRD-K05350981-001-01-0
    • O5251_SIGMA
    • CMMLZMMKTYEOKV-RDKHTNMBSA-N
    • (1R,4E,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-((2R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-3H,9H,13H-spiro(2,26-dioxabicyclo(23.3.1)nonacosa-4,18,20-triene-27,2'-pyran)-3,9,13-trione
    • (1R,4S,5E,5'R,6'R,7E,10S,11R,12R,14R,15R,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,15,19-trihydroxy-6'-((2S)-2-hydroxypropyl)-5',10,12,14,16,18,20,26,29-nonamethyl-spiro(24,28-dioxabicyclo(23.3.1)nonacosa-5,7,21-triene-27,2'-tetrahydropyran)-13,17,23-trione
    • Oligomycin C
    • Inchi: 1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26+,27-,28+,29+,30-,31-,32+,33-,34+,35-,36-,37-,39-,40+,43-,44+,45-/m0/s1
    • Chiave InChI: CMMLZMMKTYEOKV-MZGOZFDXSA-N
    • Sorrisi: O1[C@H]2CC[C@H](C=CC=CC[C@@H](C)[C@@H]([C@H](C)C([C@@H](C)[C@@H]([C@@H](C)C([C@@H](C)[C@@H]([C@@H](C)C=CC(=O)O[C@H]([C@@H]2C)[C@@H](C)[C@]21CC[C@H](C)[C@H](C[C@@H](C)O)O2)O)=O)O)=O)O)CC |t:5,7,27|

Proprietà calcolate

  • Massa esatta: 774.52800
  • Massa monoisotopica: 774.52819855g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 55
  • Conta legami ruotabili: 3
  • Complessità: 1340
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 15
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 8
  • Superficie polare topologica: 160

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.091 g/cm3
  • Solubilità: Leggermente solubile (2,4 g/l) (25°C),
  • PSA: 159.82000
  • LogP: 6.76770
  • Merck: 13,6902
  • Solubilità: Non disponibile

Oligomycin C Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2811
  • Codice categoria di pericolo: 22
  • RTECS:RK3335000
  • Identificazione dei materiali pericolosi: Xn
  • Classe di pericolo:6.1(b)
  • PackingGroup:III
  • Termine di sicurezza:6.1(b)
  • Gruppo di imballaggio:III
  • Frasi di rischio:R22
  • Gruppo di imballaggio:III
  • Livello di pericolo:6.1(b)

Oligomycin C Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
BIO1007-1mg
Oligomycin C
11052-72-5
1mg
£101.00 2025-02-22
Apollo Scientific
BIO1007-5mg
Oligomycin C
11052-72-5
5mg
£369.00 2025-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O911687-1mg
Oligomycin C
11052-72-5 ≥95%
1mg
¥6,349.50 2022-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci16684-1mg
Oligomycin C
11052-72-5 98%
1mg
¥4013.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci16684-5mg
Oligomycin C
11052-72-5 98%
5mg
¥11596.00 2023-09-09
TRC
O532985-1mg
Oligomycin C
11052-72-5
1mg
$87.00 2023-05-17
TRC
O532985-2.5mg
Oligomycin C
11052-72-5
2.5mg
$ 670.00 2022-06-03
A2B Chem LLC
AX32095-1mg
OligomycinC
11052-72-5 ≥95%
1mg
$328.00 2024-04-20
A2B Chem LLC
AX32095-5mg
OligomycinC
11052-72-5 ≥95%
5mg
$980.00 2024-04-20
1PlusChem
1P01E02N-1mg
OligomycinC
11052-72-5 ≥95%
1mg
$445.00 2023-12-26

Oligomycin C Letteratura correlata

Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd